molecular formula C8H11NO2 B1582580 Ethyl 1-cyanocyclobutanecarboxylate CAS No. 28246-87-9

Ethyl 1-cyanocyclobutanecarboxylate

Cat. No. B1582580
Key on ui cas rn: 28246-87-9
M. Wt: 153.18 g/mol
InChI Key: VPAQDMAYKQBDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671080B2

Procedure details

1-Cyano-cyclobutanecarboxylic acid ethyl ester was prepared from ethyl cyanoacetate (10.0 g, 88.4 mmol) and 1,3-dibromopropane (8.9 ml, 88.5 mmol) in the same manner as 1-cyano-cyclopentanecarboxylic acid ethyl ester giving 1-cyano-cyclobutanecarboxylic acid ethyl ester as a yellow oil (9.03 g, 67%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(CC(OCC)=O)#N.BrCCCBr.[CH2:14]([O:16][C:17]([C:19]1([C:24]#[N:25])[CH2:23][CH2:22][CH2:21]C1)=[O:18])[CH3:15]>>[CH2:14]([O:16][C:17]([C:19]1([C:24]#[N:25])[CH2:23][CH2:22][CH2:21]1)=[O:18])[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
8.9 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.03 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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